
2-Hydrazino-5-(methanesulfonyl)-pyridine
Vue d'ensemble
Description
2-Hydrazino-5-(methanesulfonyl)-pyridine is a chemical compound with the formula C6H9N3O2S . It contains a total of 21 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 N hydrazine, 1 sulfone, and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of 2-Hydrazino-5-(methanesulfonyl)-pyridine consists of 9 Hydrogen atoms, 6 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom . The molecule contains a total of 21 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 N hydrazine, 1 sulfone, and 1 Pyridine .Applications De Recherche Scientifique
1. Oxidation of Dihydropyridines
A study by Niknam et al. (2006) demonstrated the use of a combination including methanesulfonic acid for the oxidation of 1,4-dihydropyridines to their corresponding pyridine derivatives. This process is significant in the synthesis of various pyridine-based compounds under mild and heterogeneous conditions (Niknam, Razavian, Zolfigol, & Mohammahpoor-Baltork, 2006).
2. Synthesis of Prazoles
Gilbile et al. (2017) discussed the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the production of Dexlansoprazole. This compound is relevant in the treatment of gastroesophageal reflux disease (GERD) and other gastric acid-related diseases (Gilbile, Bhavani, & Vyas, 2017).
3. Structural Characterization of Derivatives
Mphahlele and Maluleka (2021) conducted a study focusing on the structural characterization of N-(2-cyanophenyl)disulfonamides derived from 5-halogenoanthranilamide. They utilized a combination of various techniques, including nuclear magnetic resonance and X-ray diffraction, which are essential in understanding the geometry and properties of these compounds (Mphahlele & Maluleka, 2021).
4. Synthesis of Chiral Nonracemic Compounds
Research by Uenishi et al. (2004) described the stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines. This process is crucial for the synthesis of optically pure and meso triamine ligands, contributing significantly to the field of chiral chemistry (Uenishi, Hamada, Aburatani, Matsui, Yonemitsu, & Tsukube, 2004).
Propriétés
IUPAC Name |
(5-methylsulfonylpyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-12(10,11)5-2-3-6(9-7)8-4-5/h2-4H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDRCJXTMYOKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433383 | |
| Record name | 2-hydrazino-5-(methanesulfonyl)-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazino-5-(methanesulfonyl)-pyridine | |
CAS RN |
343629-61-8 | |
| Record name | 2-hydrazino-5-(methanesulfonyl)-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

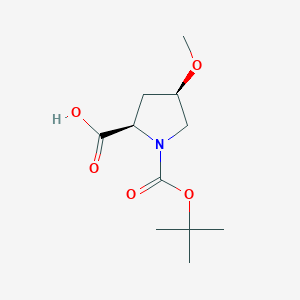


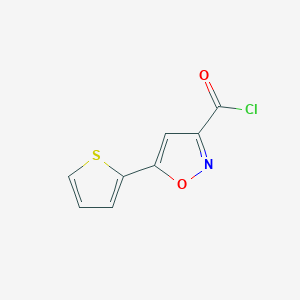
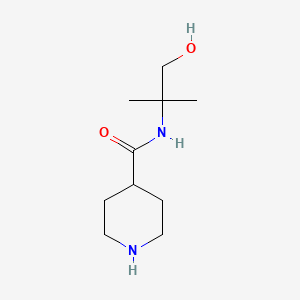
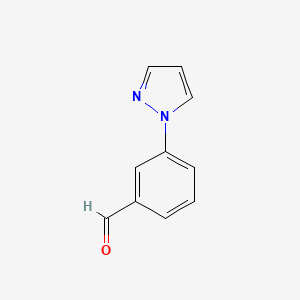
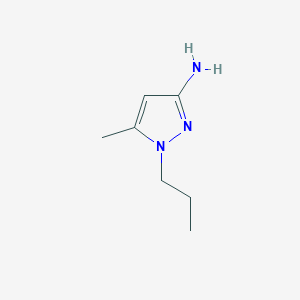
![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1312971.png)
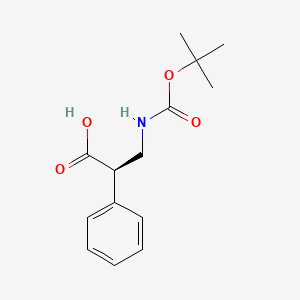
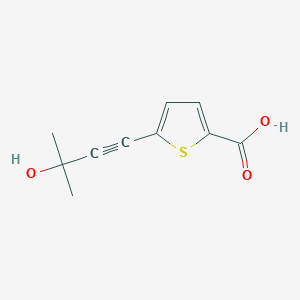
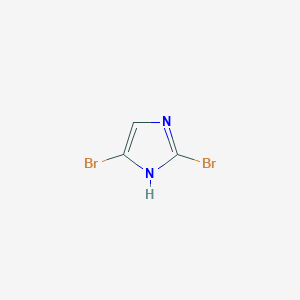
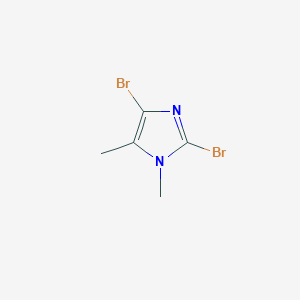
![4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazin-1-ium](/img/structure/B1312990.png)
